methyl(2-methyl-5-nitrophenyl)sulfane

Descripción

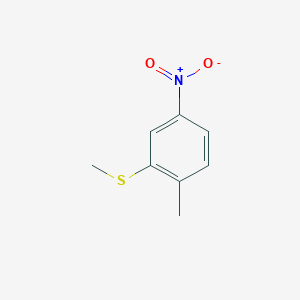

Methyl(2-methyl-5-nitrophenyl)sulfane is an organosulfur compound characterized by a sulfide group (R-S-CH₃) attached to a 2-methyl-5-nitrophenyl moiety. The nitro group at the 5-position confers electron-withdrawing properties, influencing the compound’s reactivity and stability.

The compound’s structure combines steric hindrance (from the 2-methyl group) and electronic effects (from the nitro group), which may modulate its chemical behavior, such as susceptibility to oxidation or participation in sulfur-transfer reactions. However, its biological or industrial applications remain underexplored in the literature reviewed.

Propiedades

Fórmula molecular |

C8H9NO2S |

|---|---|

Peso molecular |

183.23 g/mol |

Nombre IUPAC |

1-methyl-2-methylsulfanyl-4-nitrobenzene |

InChI |

InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 |

Clave InChI |

CDOOQTGPSZZLSG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])SC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl(2-methyl-5-nitrophenyl)sulfane typically involves the reaction of 2-methyl-5-nitrophenyl halide with a thiol compound under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired sulfane compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfane group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl).

Substitution: The methyl group attached to the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: Fe/HCl

Substitution: Br2/AlCl3, Cl2/AlCl3

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Methyl(2-methyl-5-nitrophenyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl(2-methyl-5-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfane group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparación Con Compuestos Similares

Functional Implications :

- Reactivity: Polysulfanes (e.g., foliogarlic trisulfanes) can transfer sulfane sulfur (S⁰) to thiols, forming persulfides (-SSH), a key mechanism in redox signaling . This compound, as a monosulfide, lacks this labile sulfur and is less likely to participate in such reactions.

- Biological Activity: Garlic-derived polysulfanes exhibit antioxidant and anticancer properties due to their sulfane sulfur content, which modulates mitochondrial function and apoptosis .

Aromatic Sulfides with Nitro Substituents

Examples : Benzene sulfonic acid 2-methyl-5-nitro phenyl ester () and related nitrophenyl sulfides.

Key Observations :

- Sulfonates (e.g., ’s intermediate) are more stable under oxidative conditions, whereas sulfides may oxidize to sulfoxides or sulfones.

Sulfane Sulfur-Containing Compounds

Examples : Thiosulfate (S₂O₃²⁻), polysulfides (RSₙR), and elemental sulfur (S₈) .

| Property | This compound | Thiosulfate (S₂O₃²⁻) | Polysulfides (RS₃R) |

|---|---|---|---|

| Sulfur Type | Monosulfide (-S-) | Sulfane (S⁰) | Sulfane (S⁰ chain) |

| Redox Activity | Low | High | High |

| Biological Role | Not established | Sulfur metabolism | Antioxidant signaling |

Functional Contrasts :

- Sulfane sulfur compounds (e.g., thiosulfate) participate in sulfur transfer and redox regulation, critical for tRNA modification and Fe-S cluster assembly .

- Antioxidant Capacity : Sulfane sulfur in polysulfides neutralizes reactive oxygen species (ROS), whereas the nitro group in this compound may instead promote oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.